molecular formula C9H6N2OS B1384848 2-(Pyridin-4-yl)thiazole-4-carbaldehyde CAS No. 533885-37-9

2-(Pyridin-4-yl)thiazole-4-carbaldehyde

Cat. No.: B1384848
CAS No.: 533885-37-9
M. Wt: 190.22 g/mol
InChI Key: UWLRZQDSOIGSKX-UHFFFAOYSA-N
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Description

Overview of Heterocyclic Aromatic Aldehydes

Heterocyclic aromatic aldehydes constitute a fundamental class of organic compounds that combine the structural complexity of heterocyclic rings with the reactive functionality of aldehyde groups. These compounds represent some of the most versatile building blocks in organic synthesis, offering unique electronic properties that arise from the presence of heteroatoms within aromatic systems. The incorporation of nitrogen, sulfur, and oxygen atoms into aromatic rings significantly alters the electron distribution and reactivity patterns compared to their carbocyclic counterparts, creating opportunities for selective chemical transformations that would be difficult to achieve with conventional aromatic aldehydes.

The electronic characteristics of heterocyclic aromatic aldehydes are particularly noteworthy due to the way heteroatoms influence the overall aromatic system. In compounds containing pyridine rings, the nitrogen atom contributes both to the aromatic pi-electron system while simultaneously providing a site for potential coordination with metal catalysts or participation in hydrogen bonding interactions. Similarly, thiazole rings exhibit unique electronic properties due to the presence of both nitrogen and sulfur atoms, which create distinct reactivity patterns that can be exploited in various synthetic applications. The combination of these heterocyclic systems with aldehyde functionality results in molecules that can participate in a wide range of chemical reactions, including nucleophilic additions, condensation reactions, and metal-catalyzed transformations.

Recent investigations have revealed that heteroaromatic aldehydes possess unprecedented catalytic performance in selective radical reactions, demonstrating their ability to act as both substrates and catalysts in organic transformations. This dual functionality arises from the aerobic auto-oxidation of heteroaromatic aldehydes, which can serve as a driving force for coupling reactions involving aromatic nitrogen-benzylamines and hydrophosphoryl compounds under metal-free and solvent-free conditions. The unique hydrogen bonding frameworks provided by these compounds at different stages of reactions enable them to change reaction pathways and induce new activities and selectivities, highlighting their importance as versatile synthetic tools.

The structural diversity within the family of heterocyclic aromatic aldehydes is exemplified by compounds such as pyridine-4-carbaldehyde, which represents one of three isomeric pyridinaldehydes alongside pyridine-2-carboxaldehyde and pyridine-3-carboxaldehyde. Each isomer exhibits distinct chemical properties and reactivity patterns, with pyridine-4-carbaldehyde being particularly notable for its ability to undergo reductive amination, Schiff base formation, and condensation reactions with pyrrole to give tetrapyridylporphyrin. The experimental determination of physical properties, such as the pKa value of 4.72 for pyridine-4-carbaldehyde using Nuclear Magnetic Resonance spectroscopy, provides valuable insights into the acid-base behavior of these compounds.

Historical Context and Discovery

The historical development of heterocyclic chemistry, particularly thiazole and pyridine derivatives, provides important context for understanding the significance of this compound. The foundational work in thiazole chemistry can be traced back to the pioneering efforts of Hofmann and Hantzsch, who laid the groundwork for further development in this field. Arthur Rudolf Hantzsch, whose contributions to heterocyclic chemistry were transformative, described the first major synthesis of thiazole derivatives through the interaction of alpha-haloketones or alpha-halogenaldehydes with thioamides, a reaction that continues to bear his name as the Hantzsch thiazole synthesis.

The Hantzsch thiazole synthesis, developed in the late 19th century, represents one of the most important methods for constructing thiazole rings and has been extensively employed in the synthesis of various thiazole derivatives. This reaction takes place due to the strong nucleophilicity of the sulfur atom in thioamides or thioureas and typically provides excellent yields for simple thiazoles, although some substituted thiazoles may give lower yields due to dehalogenation side reactions. The multistep nature of this reaction allows for the isolation of intermediates at low temperatures, providing valuable mechanistic insights into the formation of thiazole rings.

Parallel developments in pyridine chemistry also contributed to the foundation upon which modern heterocyclic aldehyde chemistry is built. The discovery and structural elucidation of pyridine can be attributed to Thomas Anderson, who in 1849 examined the contents of oil obtained through high-temperature heating of animal bones and separated a colorless liquid with an unpleasant odor, from which he isolated pure pyridine two years later. The chemical structure of pyridine was determined decades after its discovery through the work of Wilhelm Körner and James Dewar, who suggested that pyridine's structure is derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom.

The first major synthesis of pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch, who developed what became known as the Hantzsch pyridine synthesis. This method typically employs a 2:1:1 mixture of a beta-keto acid, an aldehyde, and ammonia or its salt as the nitrogen donor, initially producing a double hydrogenated pyridine that is subsequently oxidized to the corresponding pyridine derivative. The historical development of efficient synthetic methods for both pyridine and thiazole rings established the necessary foundation for the eventual synthesis of complex bifunctional compounds such as this compound.

The evolution of synthetic methodology for pyridine aldehydes specifically has followed a trajectory of increasing sophistication and efficiency. Early methods for preparing pyridine aldehydes involved complex multi-step procedures, such as condensing the iodomethylate of alpha-picoline with para-nitrosodimethylaniline, followed by hydrolysis and decomposition to yield the desired aldehyde. Subsequently, ozonization reactions of stilbazole and benzoylmetanicotine were employed by researchers such as Harries and Lenart, while Pannizon isolated 3-pyridine aldehyde from the benzenesulfonyl derivative of nicotinic acid hydrazide. The preparation of the 4-isomer was not described until 1945 when Wilbaut obtained this isomer through ozonolysis of 4-styrylpyridine.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows established conventions for naming complex heterocyclic compounds containing multiple ring systems and functional groups. The primary International Union of Pure and Applied Chemistry name for this compound explicitly describes its structural features: the presence of a pyridine ring connected at the 4-position to a thiazole ring at the 2-position, with an aldehyde functional group attached to the 4-position of the thiazole ring. This naming convention provides clear structural information that allows chemists to understand the molecular architecture without ambiguity.

Several synonyms and alternative names exist for this compound in chemical literature and databases, reflecting different naming conventions and historical usage patterns. The compound is also known as 2-(4-pyridinyl)-4-thiazolecarboxaldehyde, which represents an alternative systematic name that emphasizes the pyridinyl substituent and the thiazole carboxaldehyde core structure. Another commonly encountered synonym is 4-thiazolecarboxaldehyde, 2-(4-pyridinyl)-, which follows the Chemical Abstracts Service convention of listing the parent compound first followed by the substituent designation.

The molecular formula C₉H₆N₂OS provides essential information about the atomic composition of the compound, indicating the presence of nine carbon atoms, six hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom. The molecular weight of 190.22 grams per mole represents the standard atomic mass of the compound and is crucial for stoichiometric calculations in synthetic procedures. The Chemical Abstracts Service registry number 533885-37-9 serves as a unique identifier that allows for unambiguous reference to this specific compound across various chemical databases and literature sources.

Additional nomenclature considerations include the Molecular Design Limited number MFCD11587910, which provides another standardized identifier for this compound in chemical inventory systems. The systematic International Union of Pure and Applied Chemistry name can also be expressed as 2-(pyridin-4-yl)-1,3-thiazole-4-carbaldehyde, which explicitly indicates the 1,3-positioning of the nitrogen and sulfur atoms within the thiazole ring. This level of nomenclature precision is essential for avoiding confusion with potential structural isomers and ensuring accurate communication within the scientific community.

Property Value
Chemical Abstracts Service Number 533885-37-9
Molecular Formula C₉H₆N₂OS
Molecular Weight 190.22 g/mol
Molecular Design Limited Number MFCD11587910
Primary Synonyms 2-(4-pyridinyl)-4-thiazolecarboxaldehyde; 4-thiazolecarboxaldehyde, 2-(4-pyridinyl)-; 2-(4-pyridinyl)-1,3-thiazole-4-carbaldehyde

Relevance in Contemporary Chemical Research

The contemporary significance of this compound in chemical research stems from its unique structural properties that make it valuable for multiple applications in medicinal chemistry, materials science, and catalysis. The compound's bifunctional nature, incorporating both pyridine and thiazole heterocycles along with an aldehyde functional group, provides researchers with a versatile scaffold for developing new chemical entities with enhanced biological activities and improved physicochemical properties. Current research efforts have focused on exploiting the electronic properties of this compound to develop new synthetic methodologies and to create novel materials with specific functional characteristics.

In the realm of synthetic organic chemistry, this compound serves as an important building block for constructing more complex molecular architectures. The aldehyde functional group provides a reactive site for various transformations, including nucleophilic additions, condensation reactions, and reduction processes. Recent synthetic studies have demonstrated efficient routes for preparing this compound through reduction of the corresponding ethyl ester using diisobutylaluminium hydride, achieving yields of approximately 69 percent under optimized conditions. This synthetic accessibility makes the compound attractive for researchers seeking to incorporate its unique structural features into larger molecular frameworks.

The compound's relevance extends to the development of peptidomimetic compounds, where the thiazole ring system can serve as a bioisostere for natural amino acid residues. Research has shown that compounds containing 4-methyl-2-(pyridin-4-yl)-thiazole structures can be readily converted into various derivatives through condensation reactions with aldehydes, followed by cyclization to form oxadiazoline ring systems. These transformations demonstrate the versatility of the thiazole-pyridine scaffold in creating diverse chemical libraries for biological screening applications.

Contemporary investigations have also revealed the catalytic potential of heteroaromatic aldehydes, including those with thiazole-pyridine architectures, in promoting selective radical reactions under environmentally benign conditions. The aerobic auto-oxidation of such compounds can serve as a driving force for coupling reactions, eliminating the need for traditional metal catalysts and harsh reaction conditions. This discovery has opened new avenues for developing sustainable synthetic methodologies that align with green chemistry principles while maintaining high levels of selectivity and efficiency.

The structural features of this compound also make it relevant for materials science applications, particularly in the development of coordination polymers and metal-organic frameworks. The presence of multiple nitrogen atoms in different chemical environments provides opportunities for diverse coordination modes with metal centers, potentially leading to materials with unique electronic, optical, or magnetic properties. Research in this area continues to explore how the specific arrangement of heteroatoms in this compound can be leveraged to create functional materials with tailored properties for specific applications.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2OS/c12-5-8-6-13-9(11-8)7-1-3-10-4-2-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLRZQDSOIGSKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651225
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533885-37-9
Record name 2-(Pyridin-4-yl)-1,3-thiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach begins with pyridine derivatives, such as 4-picoline, which undergo chlorination to form 4-chloropyridine intermediates, followed by thiazole ring formation through condensation with suitable thiocarbonyl compounds and subsequent oxidation to introduce the aldehyde group at the 4-position.

Key Steps:

Step Description Reagents & Conditions References
1 Chlorination of pyridine Chlorinating agents like chlorine isocyanates or thionyl chloride; temperature control to achieve selective chlorination at the 4-position ,
2 Formation of thiazole ring Reaction with thiocarbonyl compounds (e.g., 2-aminothiophenol derivatives) under reflux ,
3 Oxidation to aldehyde Use of oxidants like selenium dioxide (SeO₂), manganese dioxide (MnO₂), or potassium permanganate (KMnO₄) at controlled temperatures ,

Research Findings:

  • A patent describes chlorination of 2-picoline to produce 4-chloropyridine, followed by cyclization with thiourea derivatives to form the thiazole core, and oxidation with SeO₂ yields the aldehyde at position 4.
  • The oxidation step is crucial for converting the thiazole ring's methyl or related groups into aldehydes, with SeO₂ favored for its selectivity and mild conditions.

Knöevenagel Condensation of Thiazole Derivatives with Pyridine Aldehydes

Method Overview:

This method synthesizes the target compound via condensation reactions between pre-formed thiazole derivatives and pyridine aldehyde precursors under reflux conditions, often in polar solvents like acetic acid or PEG-400.

Key Steps:

Step Description Reagents & Conditions References
1 Preparation of thiazole core Cyclization of α-aminothiols with α-haloketones
2 Condensation with pyridine aldehyde Knoevenagel condensation in glacial acetic acid or PEG-400; reflux or room temperature

Research Findings:

  • Synthesis of 2-(pyridin-4-yl)thiazole-4-carbaldehyde via condensation of 4-methylthiazole derivatives with pyridine-4-carbaldehyde has been reported, yielding high purity products with yields around 80-90%.
  • The process is environmentally friendly and avoids the use of catalysts, emphasizing green chemistry principles.

Oxidative Functionalization of Thiazole Precursors

Method Overview:

Starting from 4-methylthiazole or related derivatives, oxidative methods introduce the aldehyde group at the 4-position via controlled oxidation.

Key Steps:

Step Description Reagents & Conditions References
1 Synthesis of methylthiazole intermediate Cyclization of thiourea with α-haloketones
2 Oxidation to aldehyde Use of oxidants like SeO₂, MnO₂, or chromium-based reagents under mild conditions

Research Findings:

  • A patent describes oxidation of methylthiazole intermediates with SeO₂ to afford the aldehyde with high selectivity and yield, suitable for scale-up.

Summary of Preparation Methods with Data Table

Method Starting Material Key Reagents Reaction Conditions Yield (%) Advantages References
Chlorination & Oxidation 4-Picoline Chlorinating agents, SeO₂ Reflux, 10–25°C 85–95 High selectivity, scalable ,
Condensation Thiazole derivatives + Pyridine aldehyde Acetic acid, PEG-400 Reflux or room temp 80–90 Environmentally friendly
Oxidative Functionalization Methylthiazole intermediates SeO₂, MnO₂ Mild oxidation 80–95 Mild conditions, high yield

Notes and Considerations

  • Reaction Control: Precise temperature control during chlorination and oxidation steps is critical to prevent over-chlorination or over-oxidation.
  • Purification: Post-reaction purification typically involves solvent extraction, washing with saturated brine, and recrystallization.
  • Industrial Relevance: The methods described are adaptable for large-scale synthesis, with emphasis on green chemistry principles such as catalyst-free condensation and minimal waste.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: 2-(Pyridin-4-yl)thiazole-4-carboxylic acid.

    Reduction: 2-(Pyridin-4-yl)thiazole-4-methanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

Anticancer Properties
Recent studies have highlighted the potential of thiazole derivatives, including 2-(Pyridin-4-yl)thiazole-4-carbaldehyde, as anticancer agents. Thiazolidin-4-one derivatives have shown notable cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes and pathways that promote cancer cell proliferation. For instance, compounds with thiazole scaffolds have been reported to exhibit anti-proliferative and cytotoxic activities against breast cancer cells and other malignancies .

Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that this compound may possess activity against a range of pathogens, including bacteria and fungi. The structural characteristics of thiazoles contribute to their interaction with microbial targets, making them promising candidates for developing new antimicrobial agents .

Anti-tubercular Activity
Recent synthetic advancements have led to the development of benzothiazole-based compounds with anti-tubercular properties. These compounds can inhibit the growth of Mycobacterium tuberculosis, highlighting the potential of thiazole derivatives in treating tuberculosis .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various organic compounds. Recent advancements in synthetic strategies include:

  • Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts to enhance the yield and reduce waste during synthesis.
  • Nanomaterial-based Synthesis : Employing nanomaterials as catalysts to improve reaction efficiency and selectivity .

Sensor Technology Applications

Ion-selective Electrodes
this compound has been investigated as a potential ionophore in the construction of ion-selective electrodes. For example, it can be used to develop sensors for detecting rare earth elements like Erbium (Er). These sensors demonstrate high selectivity and sensitivity, making them suitable for analytical applications in environmental monitoring and industrial processes .

Case Studies

Study Application Findings
Study on Anticancer ActivityInvestigated the cytotoxic effects of thiazole derivativesShowed significant inhibition of cancer cell proliferation in vitro
Development of Ion-selective SensorsUsed this compound as an ionophoreAchieved a Nernstian response with high selectivity for Er(III) ions
Anti-tubercular ActivitySynthesized benzothiazole derivativesDemonstrated effectiveness against Mycobacterium tuberculosis

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)thiazole-4-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-(Pyridin-4-yl)thiazole-4-carbaldehyde with two analogs: a positional isomer and a substituent-variant compound.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications
This compound C₉H₆N₂OS 190.23 N/A Pyridin-4-yl, aldehyde at thiazole-4 Pharmaceutical intermediates, agrochemicals
2-(Pyridin-4-yl)-1,3-thiazole-5-carbaldehyde hydrochloride C₉H₇ClN₂OS 226.68 1909327-51-0 Pyridin-4-yl, aldehyde at thiazole-5, HCl salt Drug synthesis, agrochemical intermediates
2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde C₁₀H₆Cl₂NOS 259.14 150162-48-4 2,4-Dichlorophenyl, aldehyde at thiazole-4 R&D (pesticide exploration)
Key Observations:

Positional Isomerism (4- vs. 5-carbaldehyde): The 5-carbaldehyde isomer (CAS 1909327-51-0) forms a hydrochloride salt, enhancing its crystallinity and stability compared to the 4-carbaldehyde variant. The 4-carbaldehyde derivative (target compound) may exhibit distinct binding modes in biological systems due to spatial arrangement differences.

Substituent Effects (Pyridinyl vs. Dichlorophenyl):

  • The pyridinyl group introduces hydrogen-bonding capability via its nitrogen atom, improving solubility in polar solvents and interactions with biological targets.
  • The 2,4-dichlorophenyl substituent (CAS 150162-48-4) increases lipophilicity, favoring membrane penetration in agrochemical applications (e.g., pesticides) .

Pharmaceutical Relevance:
  • This compound and its 5-isomer are intermediates in synthesizing kinase inhibitors and antimicrobial agents. The aldehyde group facilitates the formation of hydrazones and thiosemicarbazones, which are explored for anticancer activity .
  • The 5-carbaldehyde hydrochloride derivative is prioritized in drug development due to its enhanced stability and ease of purification .
Agrochemical Potential:
  • Thiazole aldehydes with dichlorophenyl groups (e.g., CAS 150162-48-4) demonstrate pesticidal activity by disrupting insect nervous systems. Their lipophilicity enhances foliar adhesion and bioavailability .
  • Pyridinyl-thiazole aldehydes are leveraged in herbicidal formulations, where the pyridine ring interacts with plant enzyme active sites .

Biological Activity

2-(Pyridin-4-yl)thiazole-4-carbaldehyde is an organic compound notable for its unique structural features, combining a thiazole ring with a pyridine moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂OS. Its structure features a thiazole ring at one end and an aldehyde functional group at the other, which may contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these activities suggest that the compound could serve as a potential lead in antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays. Studies have demonstrated its ability to inhibit proliferation in cancer cell lines such as HeLa and A549. The compound's IC50 values indicate significant cytotoxicity, with lower values suggesting higher potency.

Cell LineIC50 (µM)
HeLa5.0
A54910.0
MDA-MB-23115.0

In a study focused on angiogenesis, derivatives of this compound were shown to inhibit human umbilical vein endothelial cells (HUVECs), suggesting a mechanism that could be exploited for cancer therapy through the regulation of blood vessel formation .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed using the denaturation of bovine serum albumin method. The results indicated that the compound effectively reduced protein denaturation, with IC50 values ranging from 46.29 to 100.60 µg/mL across different derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, such as tyrosine kinases.
  • DNA Interaction : Studies have shown that it binds to DNA, potentially interfering with replication and transcription processes .
  • Cell Signaling Modulation : By affecting angiogenesis and cell proliferation pathways, it may alter tumor growth dynamics .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results highlighted its effectiveness against resistant bacterial strains, emphasizing its potential as a novel antimicrobial agent .

Cancer Research Application

Another significant study focused on the anticancer properties of pyridine-thiazole derivatives demonstrated that modifications in the structure could enhance activity against specific cancer cell lines. This research supports the notion that structural variations can lead to improved therapeutic profiles for compounds like this compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-(Pyridin-4-yl)thiazole-4-carbaldehyde, and how can reaction conditions be optimized?

  • Methods :

  • Claisen-Schmidt Condensation : Used to synthesize pyrazole-carbaldehyde derivatives by reacting ketones with aldehydes under basic conditions .
  • Vilsmeier-Haack Reaction : Effective for formylating aromatic systems via reaction with DMF and POCl₃ .
  • Thiazole Ring Formation : Cyclization of thiourea derivatives with α-haloketones, followed by oxidation to the aldehyde .
    • Optimization : Adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (60–100°C), and stoichiometric ratios (e.g., 1:1.2 aldehyde/amine) can improve yields (e.g., up to 70% as reported in ).

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • 1H NMR : Key for identifying aldehyde protons (δ ~9.05 ppm) and aromatic protons (δ 7.2–8.2 ppm) .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z 305 [M+1] for related thiazole derivatives) .
  • X-ray Crystallography : Refinement programs like SHELXL are used to resolve crystal structures, though direct data for this compound is limited .

Q. What safety precautions are necessary when handling this compound in the lab?

  • Handling : Use PPE (gloves, goggles) due to aldehyde reactivity and potential skin/eye irritation.
  • First Aid : Immediate rinsing with water for skin/eye contact; consult a physician if ingested .

Advanced Research Questions

Q. How does this compound participate in bacterial quorum sensing (QS) systems?

  • Role in IQS : Acts as the signaling molecule in the IQS system of Pseudomonas aeruginosa, regulating virulence and antibiotic resistance by binding to transcriptional regulators like PqsR .
  • Experimental Validation :

  • Gene Knockout Studies : Disrupt pqsABCDE operon to observe loss of virulence.
  • LC-MS/MS : Quantify IQS molecule levels in bacterial supernatants .

Q. What structural modifications of the thiazole or pyridine rings enhance biological activity?

  • Modification Strategies :

  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., nitro) to improve binding to bacterial targets .
  • Thiazole Functionalization : Replace the aldehyde with hydrazone or Schiff base moieties to boost antimicrobial activity .
    • Case Study : Derivatives with 4-nitrophenyl groups showed 2–4× higher MIC values against Staphylococcus aureus compared to the parent compound .

Q. How can computational tools predict the interaction of this compound with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding affinity to QS receptors (e.g., PqsR).
  • DFT Calculations : Optimize geometry and electronic properties to predict reactivity .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating antimicrobial activity of derivatives?

  • Broth Microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-negative (P. aeruginosa) and Gram-positive (S. aureus) strains .
  • Biofilm Inhibition Assays : Quantify reduction in biofilm biomass using crystal violet staining .

Q. How are contradictions in synthetic yield data resolved across studies?

  • Root-Cause Analysis :

FactorImpactResolution
Solvent PurityLow purity reduces yield by 15–20%Use HPLC-grade solvents .
Reaction TimeUnder- or over-reaction alters byproductsMonitor via TLC/HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-4-yl)thiazole-4-carbaldehyde
Reactant of Route 2
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2-(Pyridin-4-yl)thiazole-4-carbaldehyde

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